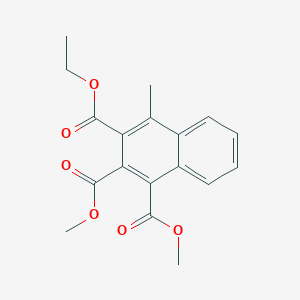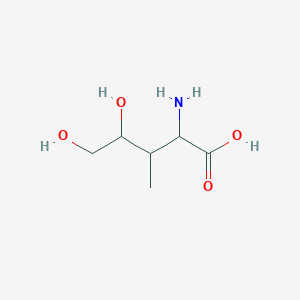
Chromium;cobalt;molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium, cobalt, and molybdenum are transition metals that form a unique compound with significant applications in various fields. This compound, often referred to as a ternary alloy or nitride, exhibits remarkable properties such as high mechanical strength, thermal stability, and excellent catalytic activity. These properties make it valuable in industrial, biomedical, and catalytic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium, cobalt, and molybdenum compounds typically involves the following steps:
Precipitation Method: Cobalt and molybdenum salts are precipitated to form cobalt molybdate (CoMoO4).
Ammonolysis: The modified cobalt molybdate undergoes ammonolysis, resulting in the formation of cobalt-molybdenum nitrides (Co2Mo3N and Co3Mo3N).
Industrial Production Methods
In industrial settings, the production of chromium, cobalt, and molybdenum compounds involves high-temperature methods. These include:
Direct Reaction: Molybdenum or molybdenum oxide reacts with elemental carbon in an atmosphere of hydrogen or hydrocarbon gases at temperatures ranging from 1200°C to 2000°C.
Self-Propagating High-Temperature Synthesis: This method involves the exothermic reaction of the elements to form the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Chromium, cobalt, and molybdenum compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxides such as chromium oxide, cobalt oxide, and molybdenum oxide.
Reduction: Reduction reactions can convert oxides back to their metallic forms.
Substitution: Substitution reactions involve replacing one element in the compound with another, often to enhance catalytic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chromium (III) Nitrate: Used to modify cobalt molybdate.
Ammonia: Used in ammonolysis to form nitrides.
Hydrogen and Hydrocarbon Gases: Used in high-temperature synthesis.
Major Products
The major products formed from these reactions include:
Cobalt-Molybdenum Nitrides: Co2Mo3N and Co3Mo3N.
Aplicaciones Científicas De Investigación
Chromium, cobalt, and molybdenum compounds have diverse applications in scientific research:
Catalysis: These compounds are used as catalysts in ammonia synthesis, hydrogenation, and other chemical reactions.
Biomedical Applications: The cobalt-chromium-molybdenum alloy is widely used in orthopedic implants, such as hip and knee replacements, due to its biocompatibility and mechanical strength.
Material Science: These compounds are studied for their unique electronic and structural properties, which are valuable in developing new materials for various industrial applications.
Mecanismo De Acción
The mechanism by which chromium, cobalt, and molybdenum compounds exert their effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Chromium, cobalt, and molybdenum compounds can be compared with other similar compounds:
Iron Catalysts: Iron-based catalysts are commonly used in ammonia synthesis, but cobalt-molybdenum nitrides have shown higher activity in some cases.
Ruthenium Catalysts: Ruthenium supported on carbon is another alternative, but cobalt-molybdenum nitrides offer a cost-effective solution with comparable performance.
Similar Compounds
Iron Catalysts: Magnetite and wustite-based catalysts.
Ruthenium Catalysts: Ruthenium supported on carbon.
Propiedades
Número CAS |
105525-46-0 |
|---|---|
Fórmula molecular |
CoCrMo |
Peso molecular |
206.88 g/mol |
Nombre IUPAC |
chromium;cobalt;molybdenum |
InChI |
InChI=1S/Co.Cr.Mo |
Clave InChI |
MTHLBYMFGWSRME-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
SMILES canónico |
[Cr].[Co].[Mo] |
Sinónimos |
Gisadent KCM 83 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)








